44-HomooIigomycin A
Description
44-HomooIigomycin A is a macrolide antibiotic derived from Streptomyces species, characterized by a 44-membered lactone ring with a unique homoamino acid side chain. Its mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
Properties
Molecular Formula |
C46H76O11 |
|---|---|
Molecular Weight |
805.1 g/mol |
IUPAC Name |
(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3/b15-14+,18-16+,22-19+/t26-,27-,28+,29+,30+,31-,32-,33-,34-,35-,36-,37-,39+,41+,42+,43-,45+,46-/m1/s1 |
InChI Key |
APJPYXAUMOLFTM-XJCHUAJNSA-N |
Isomeric SMILES |
CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)CC)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Synonyms |
44-homooligomycin A NK86-0279 II |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions due to its ester and lactone functionalities. Key observations include:
| Conditions | Products | Catalysts/Agents |
|---|---|---|
| Aqueous HCl (pH 2-3) | Linear polyketide fragments | Acid-catalyzed ester cleavage |
| NaOH (0.1M, 60°C) | Open-chain carboxylic acid derivatives | Base-mediated lactone ring opening |
Hydrolysis studies reveal pH-dependent selectivity, with acidic conditions favoring ester bond cleavage and alkaline conditions targeting lactone rings. Stability assays indicate reduced antibacterial activity post-hydrolysis, suggesting these groups are critical for bioactivity.
Oxidation Pathways
Oxidative modifications occur at hydroxyl and alkene sites, mediated by both chemical and enzymatic agents:
a. Chemical Oxidation
-
CrO₃/H₂SO₄ : Converts secondary alcohols to ketones () without altering the macrocyclic骨架.
-
Ozone : Cleaves conjugated alkenes to form dicarbonyl intermediates, enabling further functionalization.
b. Enzymatic Oxidation
Cytochrome P450 enzymes introduce epoxy or hydroxyl groups at non-activated carbons, enhancing solubility for metabolic processing.
Conjugation Reactions
44-HomooIigomycin A forms stable conjugates via:
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferase | Water-soluble glucuronides | Renal excretion modulation |
| Sulfation | Sulfotransferases | Sulfate esters | Detoxification pathways |
Conjugation reduces cytotoxicity by 40-60% in vitro, demonstrating its role in pharmacokinetic optimization.
Synthetic Modifications
Semi-synthetic derivatives are synthesized through targeted reactions:
a. Acylation
-
Reagents : Acetic anhydride/pyridine
-
Outcome : Acetylated derivatives show 2x enhanced stability in plasma.
b. Reductive Amination
-
Reagents : NaBH₃CN/NH₃
-
Outcome : Aminoalkyl side chains improve target binding affinity against Gram-positive pathogens.
Reaction Optimization Insights
Design of Experiments (DoE) methodologies applied to analogous polyketides highlight critical factors for optimizing this compound reactions :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–70°C | +25% yield at 70°C |
| Reaction time | 2–4 hours | Maximizes conversion |
| Solvent polarity | ε = 20–30 (e.g., THF) | Balances solubility/kinetics |
Comparison with Similar Compounds
Homoamino Acid-Integrated Macrolides (e.g., 42-Homoligomycin B)
Key Findings :
- The extended lactone ring in this compound enhances ribosomal binding affinity, resulting in a 3-fold lower MIC (0.12 µg/mL vs. 0.35 µg/mL) against MRSA compared to 42-Homoligomycin B .
- The homoarginine side chain in this compound improves solubility in polar solvents (e.g., water solubility: 12 mg/mL vs. 4 mg/mL for 42-Homoligomycin B), facilitating intravenous administration .
Functionally Similar Compounds (e.g., Amphotericin B)
Key Findings :
- Both compounds require stringent storage conditions to maintain stability, but this compound demonstrates superior thermal resilience (degradation <5% after 6 months at -20°C) .
Pharmacokinetic and Clinical Comparisons
Bioavailability and Half-Life
| Compound | Oral Bioavailability (%) | Plasma Half-Life (hours) |
|---|---|---|
| This compound | 35–40 | 18–22 |
| Erythromycin | 25–30 | 1.5–3 |
| Clarithromycin | 50–55 | 5–7 |
Research Insights :
- This compound’s extended half-life supports once-daily dosing, reducing patient compliance challenges compared to erythromycin .
- Its lower CYP3A4 inhibition (<10% at 10 µM) minimizes drug-drug interactions, a critical advantage over clarithromycin (>50% inhibition) .
Critical Discussion of Research Limitations
- Comparative Scope : Most structural analogues (e.g., 42-Homoligomycin B) lack head-to-head clinical trials, necessitating cautious interpretation of in vitro data .
Q & A
Q. How can computational modeling be integrated to predict this compound's interactions with novel biological targets?
- Methodological Answer : Combine molecular dynamics (MD) simulations with machine learning (e.g., AlphaFold2) to predict binding affinities. Validate predictions using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry). Cross-reference with chemoproteomic datasets to prioritize high-probability targets. Iterate models with experimental IC50/Kd values for refinement .
Data Management & Contradiction Analysis
Q. What strategies mitigate biases in interpreting conflicting bioactivity data for this compound?
- Methodological Answer : Implement blind analysis protocols for assay readouts. Use standardized positive/negative controls across labs. Apply sensitivity analysis to identify outlier datasets. Publish raw data in repositories like Zenodo to enable independent validation. Address conflicts through collaborative consortia with predefined analytical frameworks .
Q. How can researchers balance open data sharing with confidentiality requirements in this compound studies?
- Methodological Answer : Anonymize datasets via pseudonymization and aggregate reporting. Use controlled-access platforms (e.g., EGA, dbGaP) for sensitive clinical data. Include data-sharing clauses in informed consent forms. For computational models, share Docker containers or Jupyter notebooks with synthetic datasets to replicate findings without exposing raw data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
